Cas no 1261938-74-2 (3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid)

3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with a nitro group and a 2-fluoro-3-trifluoromethylphenyl moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The presence of fluorine and trifluoromethyl groups enhances metabolic stability and lipophilicity, while the nitro group offers reactivity for further functionalization. Its well-defined molecular architecture supports applications in drug discovery, particularly in designing enzyme inhibitors or bioactive scaffolds. High purity and consistent synthesis ensure reliability for experimental use.
3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid structure
1261938-74-2 structure
Product Name:3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid
CAS No:1261938-74-2
MF:C14H7F4NO4
MW:329.20329785347
MDL:MFCD18322485
CID:2764754
PubChem ID:53228304
Update Time:2025-06-10

3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid, 95%
    • DTXSID60691837
    • MFCD18322485
    • 1261938-74-2
    • 2'-Fluoro-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
    • 3-(2-FLUORO-3-TRIFLUOROMETHYLPHENYL)-5-NITROBENZOIC ACID
    • 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid
    • MDL: MFCD18322485
    • Inchi: 1S/C14H7F4NO4/c15-12-10(2-1-3-11(12)14(16,17)18)7-4-8(13(20)21)6-9(5-7)19(22)23/h1-6H,(H,20,21)
    • InChI Key: WSPWWZZESMWHFO-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)(F)F)=CC=CC=1C1C=C(C=C(C(=O)O)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 329.03112035Da
  • Monoisotopic Mass: 329.03112035Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 83.1Ų

3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid Pricemore >>

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abcr
AB329762-5 g
3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid, 95%; .
1261938-74-2 95%
5g
€1159.00 2023-04-26
abcr
AB329762-5g
3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid, 95%; .
1261938-74-2 95%
5g
€1159.00 2025-04-21

3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid Suppliers

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(CAS:1261938-74-2)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:15
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Additional information on 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid

Introduction to 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic Acid (CAS No. 1261938-74-2)

3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1261938-74-2, represents a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a fluoro group at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring, combined with a nitro substituent at the 5-position of the benzoic acid moiety, contribute to its unique chemical and pharmacological properties.

The fluoro and trifluoromethyl groups are well-documented in medicinal chemistry for their ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. These substituents can enhance the bioavailability and pharmacological efficacy of drug candidates. In particular, the fluoro group is known to improve metabolic resistance against degradation by enzymes such as cytochrome P450 enzymes, while the trifluoromethyl group often increases binding interactions with proteins, thereby extending the half-life of a drug molecule. The nitro group further contributes to the electron-withdrawing nature of the molecule, which can influence its reactivity and interaction with biological receptors.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the potential biological activities of 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid with greater accuracy. Studies have suggested that this compound may exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making it a potential candidate for therapeutic applications in conditions such as arthritis and inflammatory bowel disease. Additionally, its structural motif is reminiscent of several known bioactive molecules, which suggests that it could serve as a scaffold for further derivatization to enhance specific pharmacological profiles.

The synthesis of 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid presents both challenges and opportunities for synthetic chemists. The introduction of fluorinated aromatic rings typically requires specialized methodologies to achieve high yields and purity. However, recent developments in transition-metal-catalyzed cross-coupling reactions have made it possible to construct complex aryl structures more efficiently. For instance, palladium-catalyzed Buchwald-Hartwig amination has been employed to form carbon-nitrogen bonds in the presence of fluorinated precursors, enabling the synthesis of this compound in multiple steps with good overall yields.

In terms of pharmacological evaluation, 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid has been tested in various in vitro assays to assess its interaction with potential biological targets. Preliminary results indicate that it may possess inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. Furthermore, its ability to modulate nuclear factor kappa B (NF-κB) signaling pathways has been explored, as NF-κB is central to regulating inflammatory responses. These findings align with the growing interest in developing small-molecule inhibitors for therapeutic intervention.

The role of computational tools in drug discovery cannot be overstated when discussing compounds like 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid. Molecular docking studies have been instrumental in predicting how this molecule might interact with specific protein targets at an atomic level. By using software such as AutoDock Vina or Glide, researchers can simulate binding affinities and identify potential binding pockets within target proteins. This approach not only accelerates the drug discovery process but also helps in rationalizing structure-activity relationships (SAR), guiding further modifications to optimize potency and selectivity.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when producing 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid on an industrial scale. Quality control measures must be stringent to guarantee consistency and purity across batches. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify the identity and purity of the compound before it is released for further testing or commercial use.

The environmental impact of fluorinated compounds is another consideration in their development and use. While fluorinated molecules often offer enhanced pharmacological properties, their persistence in the environment raises concerns about long-term ecological effects. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce hazardous byproducts during synthesis. For example, catalytic methods that employ recyclable catalysts or solvent-free reactions can help mitigate environmental footprints associated with producing fluorinated aryl compounds like 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid.

In conclusion, 3-(2-Fluoro-3-trifluoromethylphenyl)-5-nitrobenzoic acid (CAS No. 1261938-74-2) represents a fascinating subject of study within pharmaceutical chemistry. Its unique structural features offer potential therapeutic benefits across multiple disease areas, particularly those involving inflammatory pathways. Advances in synthetic methodologies and computational biology continue to enhance our ability to explore its pharmacological potential efficiently. As research progresses, this compound may emerge as a valuable tool for developing novel treatments or serve as a scaffold for future drug candidates.

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Amadis Chemical Company Limited
(CAS:1261938-74-2)
A1117178
Purity:99%
Quantity:5g
Price ($):687.0
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